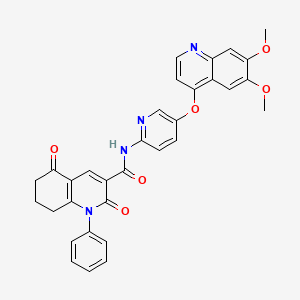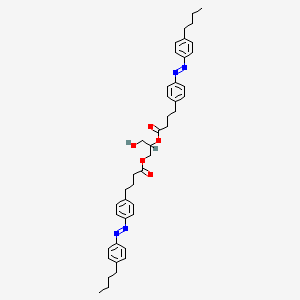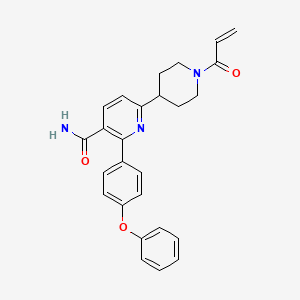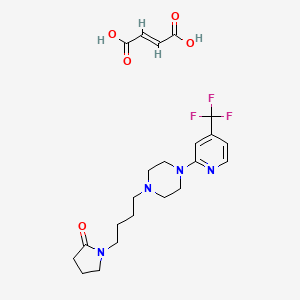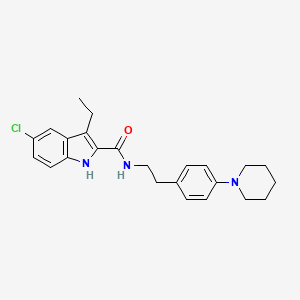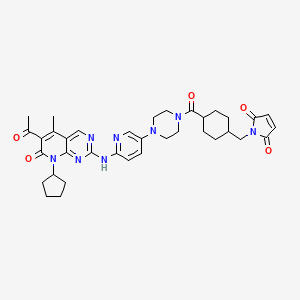
Palbociclib-SMCC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Applications De Recherche Scientifique
Breast Cancer Treatment : Palbociclib, combined with letrozole, significantly improved progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).
Hepatocellular Carcinoma : It has shown promise in preclinical models of hepatocellular carcinoma, especially in combination with sorafenib, by impairing tumor growth and increasing survival (Bollard et al., 2016).
Oral Squamous Cell Carcinoma : In oral squamous cell carcinoma, palbociclib induced DNA damage and inhibited DNA repair, leading to cellular senescence and apoptosis (Wang et al., 2020).
Radiosensitivity Enhancement : Palbociclib enhances the radiosensitivity of hepatocellular carcinoma and cholangiocarcinoma by inhibiting DNA damage response mediated by ataxia telangiectasia-mutated kinase (Huang et al., 2018).
Advanced Hormone Receptor-Positive Breast Cancer : Its efficacy in advanced hormone receptor-positive breast cancer was demonstrated in clinical practice, showing effectiveness in postmenopausal women when combined with letrozole or fulvestrant (Lu, 2015).
Target Engagement in Cancer Cells : A chemoproteomic evaluation showed that palbociclib's effectiveness correlates with its ability to engage CDK4/6 in sensitive cancer cells, providing insights into mechanisms of resistance and response (Nomanbhoy et al., 2016).
Mechanisms of Resistance : Studies have investigated the mechanisms behind acquired resistance to palbociclib in breast cancer, crucial for developing alternative treatment strategies (Vijayaraghavan et al., 2017).
Proteasomal Activation : Thermal proteome profiling revealed that palbociclib induces thermal stabilization of the 20S proteasome in breast cancer cells, which is not explained by direct binding, suggesting additional molecular mechanisms for palbociclib-induced senescence (Miettinen et al., 2017).
Propriétés
Nom du produit |
Palbociclib-SMCC |
|---|---|
Formule moléculaire |
C36H42N8O5 |
Poids moléculaire |
666.783 |
Nom IUPAC |
1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbonyl)cyclohexyl)methyl)-1H-pyrrole-2,5-dione |
InChI |
InChI=1S/C36H42N8O5/c1-22-28-20-38-36(40-33(28)44(26-5-3-4-6-26)35(49)32(22)23(2)45)39-29-12-11-27(19-37-29)41-15-17-42(18-16-41)34(48)25-9-7-24(8-10-25)21-43-30(46)13-14-31(43)47/h11-14,19-20,24-26H,3-10,15-18,21H2,1-2H3,(H,37,38,39,40) |
Clé InChI |
YPPDYAQBRIHIAI-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PD0332991-SMCC; PD 0332991-SMCC; PD-0332991-SMCC; Palbociclib-SMCC; Palbociclib-SMCC linker; Palbociclib with a SMCC linker. Palbociclib conjugate. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



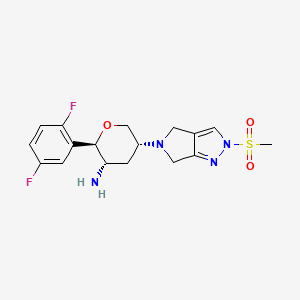
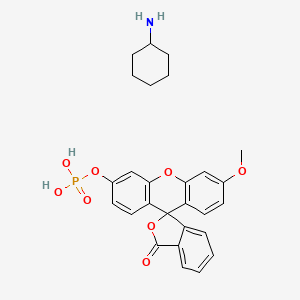
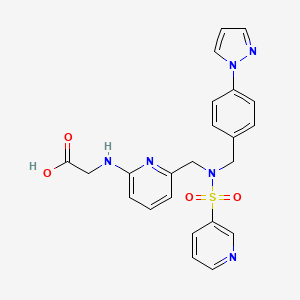
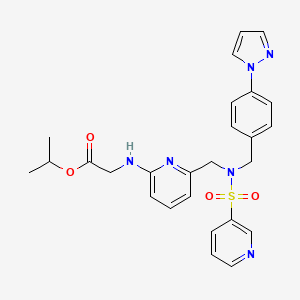

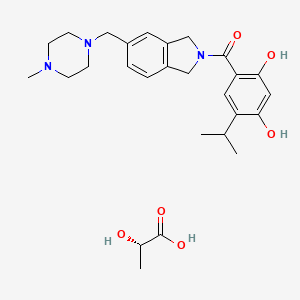
![2-[4-[[(3,5-Dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]phenyl]acetic acid](/img/structure/B609753.png)
